3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid
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Overview
Description
The compound “3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a sulfonyl group (-SO2-), an amino group (-NH2), and an acrylic acid group (-CH=CHCOOH). These functional groups suggest that this compound may have various chemical properties and reactivities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not provided, it might involve several steps including nitration, sulfonylation, and amide bond formation. The starting materials could be phenylacrylic acid and 4-nitrobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, sulfonyl, amino, and acrylic acid groups would significantly influence its structure. These groups are likely to form various intra- and intermolecular interactions, which could affect the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The sulfonyl group could potentially undergo substitution reactions, while the amino group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be affected by the strength of its intermolecular forces .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid” would require appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for detailed information on its potential hazards, proper handling and storage, and first aid measures .
Future Directions
properties
IUPAC Name |
(E)-3-[3-[(4-nitrophenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c18-15(19)9-4-11-2-1-3-12(10-11)16-24(22,23)14-7-5-13(6-8-14)17(20)21/h1-10,16H,(H,18,19)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSBRUFDZPPHF-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)acrylic acid |
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